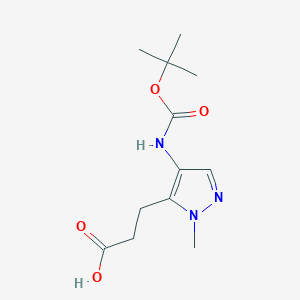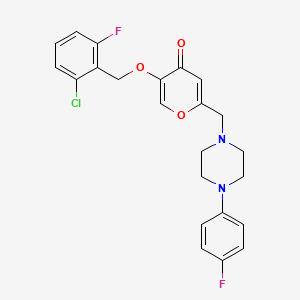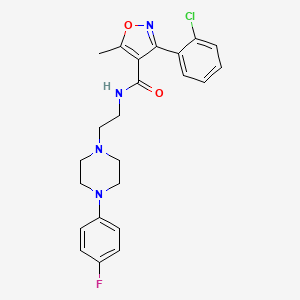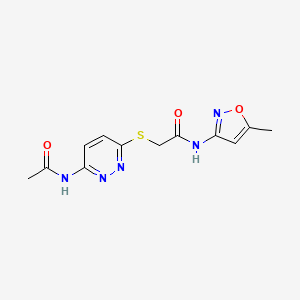![molecular formula C17H14N4S2 B2454690 6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-88-5](/img/structure/B2454690.png)
6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to a class of compounds known as triazolopyridazines . These compounds are characterized by a triazole ring fused with a pyridazine ring. The presence of a thiophenyl group and a methylphenyl group could potentially influence the compound’s physical and chemical properties, as well as its biological activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyridazine core with a thiophenyl group at the 3-position and a methylphenyl group at the 6-position. The presence of these groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazolopyridazines can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the substituents, the nature of the substituents, and the overall molecular structure .Scientific Research Applications
Synthesis and Pharmacological Potentials
Antidiabetic Applications
A series of triazolo-pyridazine-6-yl-substituted piperazines, including compounds related to 6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, were synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed strong Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, suggesting their usefulness in diabetic treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural Analysis for Pharmaceutical Importance
Heterocyclic compounds like pyridazine analogs, including 6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have significant pharmaceutical importance. Structural analysis and Density Functional Theory (DFT) calculations have been conducted to understand their properties and potential applications (Sallam et al., 2021).
Antiproliferative Activities
Research has been conducted on the synthesis and evaluation of various [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antiproliferative activities. This includes the study of their potential in inhibiting the proliferation of cancerous cells, highlighting their relevance in cancer research (Ilić et al., 2011).
Antiviral Properties
Some novel derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, including compounds structurally related to 6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown promising antiviral activities against hepatitis A virus (HAV), indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).
Miscellaneous Applications
Potential in Anxiolytic Treatments
A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and some derivatives show activity in tests predictive of anxiolytic activity. This suggests their potential application in treating anxiety-related disorders (Albright et al., 1981).
Cardiovascular and Antihypertensive Activities
Research has identified certain 1,2,4-triazolo[4,3-b]pyridazines as potential agents for cardiovascular treatments, including coronary vasodilating and antihypertensive activities, highlighting their significance in cardiovascular drug development (Sato et al., 1980).
Antimicrobial Efficacy
Some derivatives of 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and tested for their antimicrobial activity, demonstrating their utility in developing new antimicrobial agents (Prakash et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Some triazolopyridazines have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .
Future Directions
Future research could focus on further elucidating the properties and potential applications of this compound. This could include studies to determine its biological activity, investigations into its mechanism of action, and the development of synthesis methods for producing the compound in a more efficient or environmentally friendly manner .
properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-5-2-3-6-13(12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-22-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRITJPFCAOBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)

![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)
![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)

